{[(Chloroacetyl)oxy](phenyl)methyl}(1-methoxypropoxy)oxophosphanium
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Overview
Description
{(Chloroacetyl)oxymethyl}(1-methoxypropoxy)oxophosphanium is a complex organophosphorus compound It is characterized by the presence of a chloroacetyl group, a phenyl ring, and a methoxypropoxy group attached to an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(Chloroacetyl)oxymethyl}(1-methoxypropoxy)oxophosphanium typically involves the reaction of chloroacetic acid with phenylmethanol in the presence of a base to form the intermediate chloroacetyl phenylmethyl ether. This intermediate is then reacted with 1-methoxypropoxyphosphine oxide under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of {(Chloroacetyl)oxymethyl}(1-methoxypropoxy)oxophosphanium may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{(Chloroacetyl)oxymethyl}(1-methoxypropoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium group to phosphine.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chloroacetyl group under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
{(Chloroacetyl)oxymethyl}(1-methoxypropoxy)oxophosphanium has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of {(Chloroacetyl)oxymethyl}(1-methoxypropoxy)oxophosphanium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of metal ion homeostasis.
Properties
CAS No. |
61222-60-4 |
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Molecular Formula |
C13H17ClO5P+ |
Molecular Weight |
319.70 g/mol |
IUPAC Name |
[(2-chloroacetyl)oxy-phenylmethyl]-(1-methoxypropoxy)-oxophosphanium |
InChI |
InChI=1S/C13H17ClO5P/c1-3-12(17-2)19-20(16)13(18-11(15)9-14)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3/q+1 |
InChI Key |
SHMAHEZCFYMVOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OC)O[P+](=O)C(C1=CC=CC=C1)OC(=O)CCl |
Origin of Product |
United States |
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